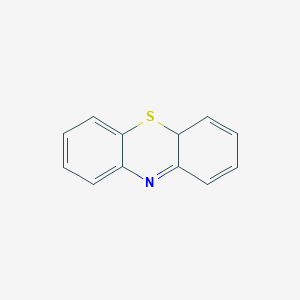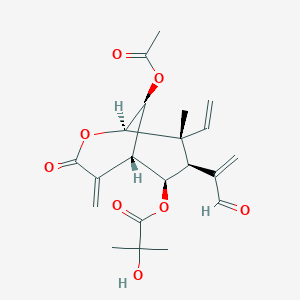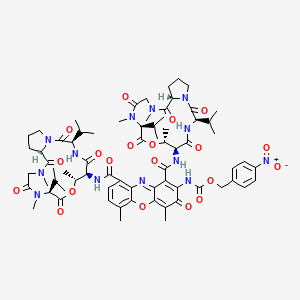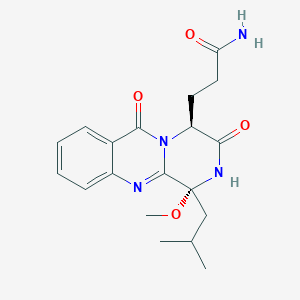![molecular formula C15H24O3 B1258763 (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid](/img/structure/B1258763.png)
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[32This compound exhibits gibberellin-like bioactivity, promoting the growth of plant tissues such as the second leaf sheath of rice . (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid has higher gibberellin-like activity and chemical stability compared to helminthosporol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid can be synthesized through various chemical reactions involving helminthosporol. One common method involves the oxidation of helminthosporol to form helminthosporic acid. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of helminthosporic acid involves large-scale fermentation processes using the fungus Cochliobolus sativus. The fungus is cultured in a nutrient-rich medium, and the desired compound is extracted and purified using techniques such as solvent extraction and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of helminthosporic acid can yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of helminthosporic acid.
Reduction: Reduced forms of helminthosporic acid.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study gibberellin-like activity and structure-activity relationships.
Biology: Investigated for its role in plant growth regulation and its interaction with gibberellin receptors.
Industry: Utilized in agricultural research to develop new plant growth regulators and improve crop yields.
Mechanism of Action
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid functions as an agonist for the gibberellin receptor. It binds to the gibberellin receptor (GID1) and forms a complex with the DELLA protein, leading to the degradation of DELLA and the activation of gibberellin-related genes. This mechanism mimics the action of natural gibberellins, promoting plant growth and development .
Comparison with Similar Compounds
Helminthosporol: A natural sesquiterpenoid with gibberellin-like activity but lower chemical stability compared to helminthosporic acid.
Helminthosporal: A dialdehyde analog of helminthosporol, responsible for inducing plant disease symptoms.
Prehelminthosporol: A precursor of helminthosporal with biological phytotoxicity.
Sorokinianin: A compound isolated from the fungus with barley seed germination inhibitory activity.
Uniqueness of Helminthosporic Acid: (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid stands out due to its higher gibberellin-like activity and chemical stability compared to helminthosporol. Its ability to act as an agonist for the gibberellin receptor and promote plant growth makes it a valuable compound in agricultural and biological research .
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H24O3/c1-8(2)10-5-6-15(4)9(3)12(14(17)18)13(10)11(15)7-16/h8,10-11,13,16H,5-7H2,1-4H3,(H,17,18)/t10-,11+,13+,15+/m1/s1 |
InChI Key |
RBCVCNVBAWEHLS-MPXAEWJHSA-N |
SMILES |
CC1=C(C2C(CCC1(C2CO)C)C(C)C)C(=O)O |
Isomeric SMILES |
CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C2C(CCC1(C2CO)C)C(C)C)C(=O)O |
Synonyms |
helminthosporic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


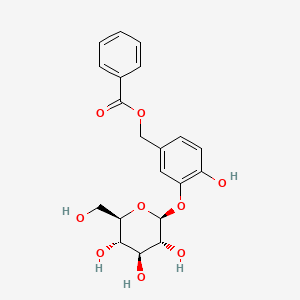
![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)
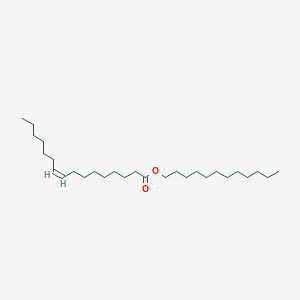


![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)
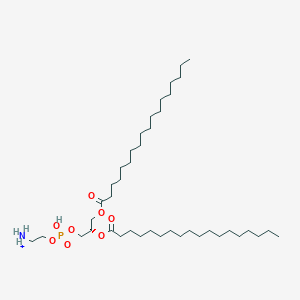
![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)
